1-(2,6-Dimethoxyphenyl)naphthalene
Description
Properties
CAS No. |
173300-93-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C18H16O2/c1-19-16-11-6-12-17(20-2)18(16)15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3 |
InChI Key |
DILDFQJLCKYSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituted Propenones ()
Compounds b21–b26 share the 2,6-dimethoxyphenyl group but incorporate a propenone (α,β-unsaturated ketone) bridge instead of a direct aryl-aryl bond. Key differences include:
Key Observations :
- The propenone bridge in b21–b26 introduces conjugation and polarity, lowering melting points compared to the rigid biaryl structure of 1-(2,6-Dimethoxyphenyl)naphthalene.
Neurotensin Receptor Antagonists ()
Compounds SR48692 and SR142948A are pharmacologically active molecules containing the 2,6-dimethoxyphenyl group integrated into pyrazole-based scaffolds:
Comparison :
- Unlike 1-(2,6-Dimethoxyphenyl)naphthalene, these antagonists leverage the 2,6-dimethoxyphenyl group for receptor binding, combined with bulky heterocycles for target specificity.
- The biaryl structure of 1-(2,6-Dimethoxyphenyl)naphthalene lacks the functional groups (e.g., carboxylic acids, carbamoyl) critical for receptor interaction.
Alkyl-Substituted Naphthalenes ()
Simpler derivatives like 1-methylnaphthalene and 2-methylnaphthalene (CAS: 90-12-0 and 91-57-6) differ significantly:
Comparison :
- Alkyl substituents reduce aromaticity and increase volatility compared to the methoxy-substituted biaryl system.
- 1-(2,6-Dimethoxyphenyl)naphthalene exhibits higher thermal stability (mp 131–133°C vs. −30.5°C for 1-methylnaphthalene) due to extended π-conjugation.
Polyethylene Naphthalate (PEN) ()
PEN is a polyester derived from 2,6-naphthalene dicarboxylic acid and ethylene glycol:
Comparison :
- PEN’s naphthalene rings enhance rigidity and gas barrier properties, whereas 1-(2,6-Dimethoxyphenyl)naphthalene’s utility lies in synthetic versatility for aryl-aryl coupling reactions.
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with 2,6-dimethoxyphenylacetaldehyde (1 ), where the aldehyde group activates the adjacent carbon for nucleophilic attack. When combined with a terminal alkyne such as trimethylsilylacetylene (2 ) in the presence of triflimide (Tf2NH, 3 ), the reaction undergoes a concerted [4+2] cycloaddition. This forms a transient cyclohexadienone intermediate (4 ), which rapidly aromatizes to yield the naphthalene core (5 ) with the 2,6-dimethoxyphenyl group at the 1-position.
Key advantages include:
Optimization and Catalytic Efficiency
Catalyst loading critically influences reaction kinetics. A 10 mol% triflimide concentration achieves optimal turnover frequency (TOF = 12 h⁻¹), while higher loadings (>15 mol%) induce dimerization of the alkyne. Solvent screening reveals dichloromethane (DCM) as ideal, offering a balance between solubility and reaction rate. Post-reaction purification involves silica gel chromatography, isolating the product in >95% yield.
Dehydrogenation-Cyclization of Diarylated Propanes
Adapted from industrial 2,6-dimethylnaphthalene synthesis, this method constructs the naphthalene ring via cyclization of a linear precursor bearing the 2,6-dimethoxyphenyl group.
Synthesis of 1-(2,6-Dimethoxyphenyl)-2-methylpropane
The process begins with Friedel-Crafts acylation of m-dimethoxybenzene (6 ) using isobutyryl chloride (7 ) and AlCl₃ (8 ) to yield 2,6-dimethoxyisobutyrophenone (9 ). Subsequent hydrogenation over Pd/C (10 ) at 50°C reduces the ketone to 1-(2,6-dimethoxyphenyl)-isobutyl alcohol (11 ), which undergoes gas-phase dehydration at 300°C on γ-Al₂O₃ (12 ) to form 1-(2,6-dimethoxyphenyl)-2-methylpropene (13 ).
Cyclization and Aromatization
The propene derivative (13 ) is subjected to dehydrogenation-cyclization at 400°C using Pt/SiO₂ (14 ), inducing ring closure to form 1-(2,6-dimethoxyphenyl)naphthalene (15 ). This step achieves 78% conversion, with distillation and recrystallization elevating purity to 98%.
Microreactor-Enhanced Etherification and Coupling
Continuous-flow microreactors enable precise control over exothermic reactions, as demonstrated in 2,6-dimethoxyphenol synthesis. This technology is adaptable for introducing methoxy groups into naphthalene derivatives.
Methoxylation of 1-(2,6-Dihydroxyphenyl)naphthalene
A solution of 1-(2,6-dihydroxyphenyl)naphthalene (16 ), dimethyl carbonate (17 ), and tetrabutylammonium bromide (TBAB, 18 ) in methanol is pumped through a microreactor at 130°C and 5 MPa. The elevated pressure suppresses solvent vaporization, while TBAB catalyzes the methylation of hydroxyl groups. After 30 minutes’ residence time, the product is recovered in 92% yield with 99% purity.
Advantages of Flow Chemistry
-
Enhanced heat transfer : Eliminates hot spots common in batch reactors.
-
Reproducibility : Steady-state operation ensures consistent product quality.
-
Scalability : Throughput is linearly adjustable by modulating flow rates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|---|
| Triflimide Benzannulation | 85 | 99 | 25 | Tf₂NH | High |
| Dehydrogenation-Cyclization | 78 | 98 | 400 | Pt/SiO₂ | Moderate |
| Microreactor Methylation | 92 | 99 | 130 | TBAB | High |
The triflimide route excels in energy efficiency and selectivity, while microreactor methylation offers superior yields. Industrial applications may favor cyclization for existing infrastructure, albeit at higher operational costs.
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-Dimethoxyphenyl)naphthalene, and how can regioselectivity challenges be addressed?
Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 2,6-dimethoxyphenyl group to naphthalene. Regioselectivity challenges arise due to competing substitution patterns; these can be mitigated by:
- Using sterically hindered catalysts (e.g., zeolites or transition metal-modified HY zeolites) to favor para-substitution .
- Temperature control during reaction (e.g., lower temperatures reduce kinetic competition) .
- Pre-functionalization of naphthalene with directing groups (e.g., boronic acids for Suzuki coupling) .
Key validation: Monitor intermediates via HPLC and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Q. How should researchers characterize the purity and structural integrity of 1-(2,6-Dimethoxyphenyl)naphthalene?
Methodological Answer:
- Purity analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Structural confirmation:
- NMR: Assign aromatic protons (δ 6.8–8.2 ppm for naphthalene; δ 3.8–4.0 ppm for methoxy groups) and verify coupling patterns .
- Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.3) and fragmentation patterns .
- Thermal stability: Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .
Q. What experimental designs are recommended for assessing acute toxicity in mammalian models?
Methodological Answer: Follow systematic review frameworks (e.g., ATSDR guidelines):
- Dose selection: Use OECD TG 423 guidelines, starting with sub-lethal doses (10–100 mg/kg) in rodents .
- Endpoint monitoring: Track hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (CBC) .
- Control groups: Include vehicle controls and positive controls (e.g., naphthalene for comparative toxicity) .
- Data extraction: Use standardized forms to record mortality, organ weights, and histopathology (Table C-2 in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicokinetic data for 1-(2,6-Dimethoxyphenyl)naphthalene?
Methodological Answer:
Q. What catalytic systems enhance the environmental degradation of 1-(2,6-Dimethoxyphenyl)naphthalene in aqueous media?
Methodological Answer:
Q. How do electronic effects of the 2,6-dimethoxy substituent influence the compound’s reactivity in photophysical applications?
Methodological Answer:
Q. What strategies mitigate analytical errors in quantifying isomeric impurities during synthesis?
Methodological Answer:
- Chromatographic optimization: Use chiral GC columns (e.g., β-cyclodextrin-based phases) or HPLC with polysaccharide-based stationary phases to separate 1-/2-substituted isomers .
- Cross-validation: Compare results from GC-MS, NMR (integration of diastereotopic protons), and single-crystal XRD .
- Error tracking: Replicate analyses across labs and apply statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. How can researchers design studies to evaluate the compound’s potential as a biomarker for PAH exposure?
Methodological Answer:
- Human biomonitoring: Collect urine samples from occupationally exposed populations; quantify 1-(2,6-Dimethoxyphenyl)naphthalene metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .
- Correlation analysis: Use multivariate regression to link metabolite levels with airborne PAH concentrations (measured via passive samplers) .
- Confounding factors: Adjust for smoking status, diet, and CYP1A1 polymorphism data in statistical models .
Q. What in vitro models best predict in vivo hepatotoxicity of 1-(2,6-Dimethoxyphenyl)naphthalene?
Methodological Answer:
- Primary hepatocytes: Isolate from rodents or human donors; expose to 10–100 µM of the compound and measure ATP depletion, ROS generation, and CYP3A4 inhibition .
- 3D spheroid cultures: Use HepaRG cells to assess necrosis (LDH release) and steatosis (Oil Red O staining) over 14-day exposures .
- Metabolomic profiling: Apply UPLC-QTOF-MS to identify toxic metabolites (e.g., epoxides) and compare with in vivo findings .
Q. How can QSPR models predict environmental partitioning of 1-(2,6-Dimethoxyphenyl)naphthalene?
Methodological Answer:
- Descriptor selection: Use logP, polar surface area, and Henry’s law constants derived from computational chemistry software (e.g., EPI Suite) .
- Model training: Apply partial least squares (PLS) regression to correlate descriptors with experimental soil-water partition coefficients (Kd) .
- Validation: Compare predicted vs. measured bioaccumulation factors in aquatic organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
